4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole

Medicinal Chemistry Process Chemistry Solid-State Characterization

4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole (CAS 4771-32-8) is a heterocyclic building block belonging to the 1,3-thiazole class, characterized by a thiazole core substituted with a chloromethyl group at the 4-position and a 4-nitrophenyl group at the 2-position. With a molecular formula of C10H7ClN2O2S and a molecular weight of 254.69 g/mol , this compound serves primarily as a synthetic intermediate in medicinal chemistry and agrochemical development, where the electrophilic chloromethyl handle and the electron-deficient nitrophenyl moiety enable further derivatization.

Molecular Formula C10H7ClN2O2S
Molecular Weight 254.69
CAS No. 4771-32-8
Cat. No. B2735871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole
CAS4771-32-8
Molecular FormulaC10H7ClN2O2S
Molecular Weight254.69
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)CCl)[N+](=O)[O-]
InChIInChI=1S/C10H7ClN2O2S/c11-5-8-6-16-10(12-8)7-1-3-9(4-2-7)13(14)15/h1-4,6H,5H2
InChIKeyLFVAPAHRHVOVHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole (CAS 4771-32-8): Core Properties and Procurement-Relevant Identifiers


4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole (CAS 4771-32-8) is a heterocyclic building block belonging to the 1,3-thiazole class, characterized by a thiazole core substituted with a chloromethyl group at the 4-position and a 4-nitrophenyl group at the 2-position . With a molecular formula of C10H7ClN2O2S and a molecular weight of 254.69 g/mol , this compound serves primarily as a synthetic intermediate in medicinal chemistry and agrochemical development, where the electrophilic chloromethyl handle and the electron-deficient nitrophenyl moiety enable further derivatization . The compound is commercially available with reported purity specifications typically ranging from 95% to 98% .

Why 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole Cannot Be Replaced by Other Nitrophenyl Thiazoles or Chloromethyl Heterocycles Without Verification


The specific regiochemistry of 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole—with the chloromethyl group at the 4-position of the thiazole ring and the 4-nitrophenyl moiety at the 2-position—dictates its reactivity profile, physicochemical properties, and biological target engagement in ways that regioisomers and heterocyclic analogs do not replicate. For instance, the regioisomer 2-(chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole (CAS 89250-26-0) exhibits a distinct melting point (154.5–157.5 °C) and a predicted density of 1.439 g/cm³, whereas analogous physical data for the 4-chloromethyl isomer remain unreported [1]. Furthermore, substitution of the sulfur atom in the thiazole ring with oxygen (oxazole analogs) or replacement of the chloromethyl group with other electrophiles fundamentally alters the compound's electronic landscape and nucleophilic substitution kinetics [2]. Consequently, any downstream synthetic route, biological assay, or formulation that relies on the precise spatial and electronic configuration of this compound will yield non-transferable results if a generic analog is substituted without rigorous validation.

Quantitative Differentiation of 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole: Comparator-Based Evidence for Scientific Selection


Regioisomeric Distinction: Melting Point and Density Comparison with 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole

The target compound 4-(chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole is a regioisomer of 2-(chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole (CAS 89250-26-0). While the 2-chloromethyl isomer is characterized by a melting point range of 154.5–157.5 °C and a density of 1.439 g/cm³ [1], the corresponding physical data for the 4-chloromethyl isomer are not reported in the open literature . This absence of data underscores that the two isomers are distinct chemical entities with different solid-state packing and thermal behaviors, which can influence purification strategies, formulation development, and storage stability.

Medicinal Chemistry Process Chemistry Solid-State Characterization

Heterocyclic Core Comparison: Thiazole vs. Oxazole Reactivity in Nucleophilic Substitution

The thiazole sulfur atom in 4-(chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole confers different electronic and steric properties compared to the oxygen-containing oxazole analog 4-(chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole (CAS 39867-96-4). In vicarious nucleophilic substitution reactions with nitroarenes, (chloromethyl)thiazole derivatives exhibit distinct reactivity profiles and yields relative to (chloromethyl)oxazoles and other heterocycles [1]. While explicit quantitative kinetic data for the target compound are not publicly available, the broader study demonstrates that the heteroatom identity (S vs. O) significantly influences reaction outcomes [1].

Organic Synthesis Heterocyclic Chemistry MedChem Building Blocks

Electrophilic Handle Differentiation: Chloromethyl Positional Reactivity in Thiazole Scaffolds

The chloromethyl group at the 4-position of the thiazole ring in 4-(chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole serves as an electrophilic site for nucleophilic substitution. This reactivity is distinct from that of chloromethyl groups at the 2-position or on other heterocyclic frameworks. Class-level understanding indicates that the position of the chloromethyl substituent on the thiazole ring influences the electronic environment of the ring and the accessibility of the electrophilic carbon, which in turn affects reaction rates and regioselectivity in subsequent derivatization [1]. Direct comparative data for the target compound are absent, but the general principle is well-established in heterocyclic chemistry [1].

Medicinal Chemistry Chemical Biology Covalent Inhibitor Design

Commercial Purity Benchmarking: Vendor Specifications as a Procurement Differentiator

Among the limited number of suppliers offering 4-(chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole (CAS 4771-32-8), reported purity specifications vary. Leyan offers the compound at 98% purity , while AKSci and CymitQuimica provide it at 95% purity . In contrast, the regioisomer 2-(chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole (CAS 89250-26-0) is synthesized with a reported yield of 80.5% in a published procedure [1], suggesting that the 4-chloromethyl isomer may be available in higher commercial purity for certain applications.

Chemical Procurement Quality Control Synthesis Reproducibility

Stability and Storage Comparison: Reported vs. Inferred Storage Conditions

Vendor documentation for 4-(chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole recommends long-term storage in a cool, dry place , but does not provide temperature-specific stability data. In contrast, the regioisomer 2-(chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole has explicit storage guidelines: powder at -20°C for 3 years, in solvent at -80°C for 6 months or -20°C for 1 month [1]. This discrepancy highlights the potential for different stability profiles between the two isomers and underscores the need for users to conduct compound-specific stability assessments rather than relying on class-level assumptions.

Chemical Storage Stability Studies Laboratory Procurement

Procurement-Driven Application Scenarios for 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole


Synthesis of 2,4-Disubstituted Thiazole Derivatives via Regioselective Nucleophilic Substitution

The 4-chloromethyl group on the thiazole ring serves as an electrophilic handle for regioselective nucleophilic substitution reactions, enabling the introduction of diverse amine, thiol, or alkoxide functionalities at the 4-position while preserving the 2-(4-nitrophenyl) moiety. This regiochemistry is distinct from the 2-chloromethyl isomer and is essential for constructing specific 2,4-disubstituted thiazole scaffolds used in medicinal chemistry programs targeting kinases, GPCRs, or antimicrobial agents [1].

Preparation of Photoaffinity Probes and Covalent Inhibitors Leveraging the Nitrophenyl Chromophore

The 4-nitrophenyl substituent provides a UV-active chromophore and an electron-withdrawing group that can be exploited in photoaffinity labeling experiments or in the design of covalent enzyme inhibitors. When paired with the chloromethyl electrophile, the compound serves as a bifunctional building block for creating probes that require both a reactive warhead and a spectroscopic handle. This dual functionality is not present in simpler chloromethyl thiazoles lacking the nitrophenyl group .

Solid-Phase Synthesis and Diversity-Oriented Library Construction

With commercial purity specifications reaching 98% , 4-(chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole is suitable for incorporation into automated parallel synthesis workflows and solid-phase library construction. The compound's single electrophilic site and rigid aromatic framework make it an ideal anchor for generating focused libraries of thiazole-based analogs for high-throughput screening campaigns.

Structure-Activity Relationship (SAR) Studies Exploring Thiazole Regioisomerism

Given the distinct physical properties and reactivity profiles of 4-chloromethyl versus 2-chloromethyl thiazole regioisomers [2], this compound is uniquely positioned for SAR investigations that probe the impact of chloromethyl substitution pattern on biological activity. Procurement of the pure 4-chloromethyl isomer enables controlled comparative studies that would be confounded by the presence of regioisomeric impurities.

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